molecular formula C10H12N5NaO8P+ B13737402 Guanosine 2',3'-dialdehyde 5'-phosphate CAS No. 103192-44-5

Guanosine 2',3'-dialdehyde 5'-phosphate

Cat. No.: B13737402
CAS No.: 103192-44-5
M. Wt: 384.19 g/mol
InChI Key: UUKRBEUPPNQWFL-UHFFFAOYSA-N
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Description

Guanosine 5-monophosphate, periodate oxidized sodium is a derivative of guanosine monophosphate, a nucleotide that plays a crucial role in various biological processes. This compound is characterized by the oxidation of the ribose moiety at the 2’ and 3’ positions, resulting in the formation of dialdehyde groups. It is commonly used in biochemical and molecular biology research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanosine 5-monophosphate, periodate oxidized sodium typically involves the oxidation of guanosine 5-monophosphate using periodate. The reaction is carried out under mild conditions, usually at room temperature, in an aqueous solution. The periodate selectively oxidizes the vicinal diol groups on the ribose moiety, resulting in the formation of dialdehyde groups .

Industrial Production Methods

Industrial production of guanosine 5-monophosphate, periodate oxidized sodium follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Guanosine 5-monophosphate, periodate oxidized sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Guanosine 5-monophosphate, periodate oxidized sodium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of guanosine 5-monophosphate, periodate oxidized sodium involves its interaction with various molecular targets. The dialdehyde groups can form covalent bonds with nucleophiles, such as amino groups in proteins or nucleic acids. This can lead to the modification of biomolecules, affecting their structure and function. The compound can also participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Guanosine 5-monophosphate, periodate oxidized sodium is unique due to the presence of dialdehyde groups, which confer distinct chemical reactivity. This makes it a valuable tool in biochemical research, allowing for specific modifications and interactions that are not possible with other nucleotides .

Properties

CAS No.

103192-44-5

Molecular Formula

C10H12N5NaO8P+

Molecular Weight

384.19 g/mol

IUPAC Name

sodium;[2-[1-(2-amino-6-oxo-1H-purin-9-yl)-2-oxoethoxy]-3-oxopropyl] dihydrogen phosphate

InChI

InChI=1S/C10H12N5O8P.Na/c11-10-13-8-7(9(18)14-10)12-4-15(8)6(2-17)23-5(1-16)3-22-24(19,20)21;/h1-2,4-6H,3H2,(H2,19,20,21)(H3,11,13,14,18);/q;+1

InChI Key

UUKRBEUPPNQWFL-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1C(C=O)OC(COP(=O)(O)O)C=O)N=C(NC2=O)N.[Na+]

Origin of Product

United States

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